N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide (molecular formula: C₂₀H₂₀ClN₃O₃; molecular weight: 385.85) is a 1,8-naphthyridine derivative characterized by a propyl group at position 1, a methyl group at position 7, and a carboxamide moiety linked to a 3-chloro-4-methoxyphenyl aromatic ring . Its synthesis and structural features are comparable to other 1,8-naphthyridine-3-carboxamide derivatives, which often exhibit varied substituents influencing their physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-4-9-24-11-15(18(25)14-7-5-12(2)22-19(14)24)20(26)23-13-6-8-17(27-3)16(21)10-13/h5-8,10-11H,4,9H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCRDCRFLZLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound’s structural uniqueness lies in its 1-propyl-7-methyl-3-carboxamide core and 3-chloro-4-methoxyphenyl substituent. Key structural differences among analogs include:
Physicochemical Properties
- Melting Points: Target Compound: Not reported, but analogs range from 164–269°C (e.g., 5e: 164–167°C; 2k: 266–269°C), correlating with substituent polarity and crystallinity .
- Spectroscopic Data :
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